9-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane
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Overview
Description
9-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane is a bicyclic compound with the molecular formula C13H18N2O and a molecular weight of 218.29 g/mol . This compound is characterized by its unique bicyclo[3.3.1]nonane structure, which includes an oxa (oxygen) and diaza (nitrogen) moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 9-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane can be achieved through several synthetic routes. One common method involves the reaction of 3-Benzyl-7-(Phenylsulfonyl)-9-Oxa-3,7-Diazabicyclo[3.3.1]Nonane under specific conditions . The reaction typically requires a controlled environment with precise temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and using continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
9-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, derivatives of 9-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane have shown potential as positive allosteric modulators of AMPA receptors, which are involved in cognitive functions and memory . Additionally, it has applications in the development of anticancer agents, ion receptors, and molecular tweezers .
Mechanism of Action
The mechanism of action of 9-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane involves its interaction with specific molecular targets and pathways. For instance, as a positive allosteric modulator of AMPA receptors, it enhances the receptor’s response to glutamate, thereby improving synaptic transmission and cognitive functions . The compound’s unique structure allows it to bind effectively to the receptor sites, modulating their activity without causing overstimulation.
Comparison with Similar Compounds
9-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane can be compared with other similar compounds such as 3,7-diazabicyclo[3.3.1]nonane and its derivatives . These compounds share the bicyclo[3.3.1]nonane core structure but differ in their functional groups and substituents. The presence of the benzyl group in this compound imparts unique chemical properties and biological activities, making it distinct from its analogs.
Properties
IUPAC Name |
9-benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-2-4-11(5-3-1)8-15-12-6-14-7-13(15)10-16-9-12/h1-5,12-14H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJISDOOOWGSFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC(N2CC3=CC=CC=C3)CN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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